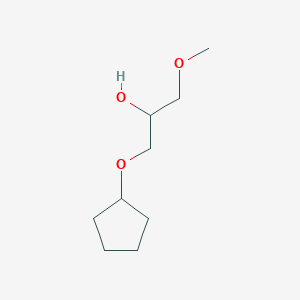
1-(Cyclopentyloxy)-3-methoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentyloxy)-3-methoxypropan-2-ol is an organic compound characterized by a cyclopentane ring attached to a methoxypropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentyloxy)-3-methoxypropan-2-ol typically involves the reaction of cyclopentanol with 3-methoxypropan-2-ol under specific conditions. One common method includes the use of an acid catalyst to facilitate the etherification process, where cyclopentanol reacts with 3-methoxypropan-2-ol to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentyloxy)-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanone or methoxypropanal.
Reduction: Formation of cyclopentanol or methoxypropanol.
Substitution: Formation of various substituted ethers or alcohols.
Scientific Research Applications
1-(Cyclopentyloxy)-3-methoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopentyloxy)-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclopentanol: Shares the cyclopentane ring but lacks the methoxypropanol group.
3-Methoxypropan-2-ol: Contains the methoxypropanol group but lacks the cyclopentane ring.
Uniqueness: 1-(Cyclopentyloxy)-3-methoxypropan-2-ol is unique due to its combination of a cyclopentane ring and a methoxypropanol group, which imparts distinct chemical and physical properties
Properties
CAS No. |
823838-59-1 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-cyclopentyloxy-3-methoxypropan-2-ol |
InChI |
InChI=1S/C9H18O3/c1-11-6-8(10)7-12-9-4-2-3-5-9/h8-10H,2-7H2,1H3 |
InChI Key |
JCJCXRBHZLWQLC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COC1CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















